Meglumine Diatrizoate

Cerebral Angiography Blood-Brain Barrier Neurotoxicity

Select Meglumine Diatrizoate where formulation-specific advantages drive procurement. GI imaging: water-soluble contrast preferred over barium sulfate when perforation or aspiration risk exists. Cerebral angiography: pure meglumine salt demonstrates significantly less blood-brain barrier disruption and neurotoxicity than sodium-containing ionic alternatives. Cost-constrained angiography/CT: provides equivalent diagnostic image quality to nonionic LOCM at a fraction of the cost, with acceptable safety in rigorously screened low-risk (normal renal function) patients. Contains 47.1% organically bound iodine. USP-grade ≥98% purity. For R&D and compounding use.

Molecular Formula C18H26I3N3O9
Molecular Weight 809.1 g/mol
CAS No. 131-49-7
Cat. No. B092086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeglumine Diatrizoate
CAS131-49-7
SynonymsAmidotricoic Acid
Amidotrizoate, Meglumine
Amidotrizoic Acid
Angiografin
Diatrizoate Meglumine
Diatrizoate Methylglucamine
Diatrizoate, Meglumine
Diatrizoate, Methylglucamine
Diatrizoic Acid Methylglucamine
Gastrograffin
Gastrografin
Gastrographin
Ioxeol
Meglumine Amidotrizoate
Meglumine Diatrizoate
Meglumine, Diatrizoate
Methylglucamine Diatrizoate
Methylglucamine, Diatrizoate
Methylglucamine, Diatrizoic Acid
Reno 60
Reno M Dip
Reno M-Dip
Reno MDip
Renograffin
Renografin
Renografin M 76
Renografin M-76
Renografin M76
Sinografin
Triombrast
Triombrin
Urografin
Urografin 76
Urovist
Verografin
Molecular FormulaC18H26I3N3O9
Molecular Weight809.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyMIKKOBKEXMRYFQ-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meglumine Diatrizoate CAS 131-49-7: High-Osmolar Ionic Monomer Procurement Specifications


Meglumine Diatrizoate (CAS 131-49-7) is an ionic, high-osmolar monomeric radiographic contrast medium composed of the radiopaque diatrizoate anion and the solubilizing meglumine cation [1]. As an iodinated benzoic acid derivative, it contains 47.1% organically bound iodine by weight, providing the necessary radiodensity for clinical imaging [2]. It is characterized by high osmolality (e.g., 1415 mOsm/kg for the 60% solution and up to ~2100 mOsm/kg for combined sodium/meglumine formulations) and a viscosity profile ranging from 4.12 cP to 10.5 cP at 37°C depending on formulation concentration [3][4]. This compound is the primary representative of ionic, high-osmolar contrast media (HOCM), a class that serves as the benchmark comparator for assessing the safety and tolerability advantages of newer low-osmolar and iso-osmolar nonionic agents [5].

Why Meglumine Diatrizoate Cannot Be Assumed Interchangeable with Other Ionic or Nonionic Contrast Media


Substitution of Meglumine Diatrizoate with another contrast agent, even one from the same ionic class, is not a straightforward procurement decision due to quantifiable differences in key performance and safety parameters. The cation (meglumine vs. sodium vs. iothalamate) significantly impacts neurotoxicity, with diatrizoate meglumine exhibiting less blood-brain barrier disruption than sodium-containing diatrizoate or iothalamate salts [1]. Furthermore, the class-level transition from this high-osmolar ionic monomer to a low-osmolar nonionic monomer (e.g., iohexol or iopamidol) involves a documented, statistically significant reduction in nephrotoxicity (7% vs. 3% incidence in at-risk patients) and overall adverse reactions (63% vs. 39% incidence) that directly affect clinical workflow and patient safety [2][3]. These distinctions are not trivial; they represent evidence-based differentiators that guide formulary selection based on specific clinical risk-benefit profiles and cost-effectiveness analyses [4].

Quantitative Procurement Evidence: Meglumine Diatrizoate Differentiation Metrics


Neurotoxicity Differentiation: Meglumine Diatrizoate vs. Sodium Diatrizoate BBB Disruption

In a comparative neurotoxicity study using a rabbit model of cerebral angiography, Diatrizoate Sodium Meglumine demonstrated the most severe blood-brain barrier (BBB) disruption. Importantly, Diatrizoate Meglumine was found to be less neurotoxic than Diatrizoate Sodium Meglumine, ranking second in toxicity, followed by Iothalamate Meglumine [1]. This establishes an intra-class toxicity gradient where the pure meglumine salt offers a quantifiable safety advantage over the sodium-containing formulation for cerebral applications.

Cerebral Angiography Blood-Brain Barrier Neurotoxicity Ionic Contrast Media

Nephrotoxicity Differential: Meglumine Diatrizoate vs. Nonionic Iohexol in At-Risk Populations

A prospective, randomized, double-blind multicenter trial in 1196 patients undergoing cardiac angiography compared the nephrotoxicity of the ionic contrast agent Meglumine/Sodium Diatrizoate with the nonionic agent Iohexol. In patients with pre-existing renal insufficiency (RI), with or without diabetes mellitus (DM), the incidence of acute nephrotoxicity (defined as an increase in serum creatinine of ≥1 mg/dL within 48-72 hours) was significantly higher in the diatrizoate group compared to the iohexol group [1]. Specifically, the overall nephrotoxicity rate was 7% (42 patients) for diatrizoate and 3% (19 patients) for iohexol (P < 0.002).

Cardiac Angiography Contrast-Induced Nephropathy Renal Insufficiency Randomized Controlled Trial

Patient Tolerability and Workflow Disruption: Meglumine Diatrizoate vs. Iohexol in Body CT

In a prospective randomized trial of 600 patients undergoing dynamic contrast-enhanced body CT, Diatrizoate Meglumine 60% was compared to the nonionic agent Iohexol 300. The incidence of at least one contrast-related adverse reaction was significantly higher with Diatrizoate Meglumine (63%, 188/298) compared to Iohexol (39%, 119/302) (P < 0.001) [1]. This difference in adverse events had a direct impact on clinical workflow, as a significantly greater proportion of CT studies were aborted or required image repetition in the Diatrizoate Meglumine group (3.0%, 9/298) compared to the Iohexol group (0.7%, 2/302) (P = 0.04).

Computed Tomography Contrast Media Adverse Reactions Image Quality Cost-Effectiveness

Radiopacity Performance: Meglumine Diatrizoate vs. Sodium Diatrizoate in Urography

While both salts are diatrizoate-based, a direct comparison in an anesthetized canine model of excretory urography revealed a quantifiable difference in radiopacity. The urinary concentration of diatrizoate, and thus image density, was greater following the administration of Sodium Diatrizoate compared to Meglumine Diatrizoate [1]. The relative radiopacity of the two agents was estimated to be 11:9 (Sodium:Meglumine) under steady-state diuresis conditions.

Excretory Urography Radiopacity Urinary Iodine Concentration Pharmacokinetics

Viscosity and Osmolality Profile: Meglumine Diatrizoate vs. Nonionic and Ionic Comparators

The physical properties of Meglumine Diatrizoate vary by concentration and directly impact injection mechanics and physiological effects. The 60% pure meglumine formulation has an osmolality of 1415 mOsm/kg and a viscosity of 4.12 cP at 37°C [1]. In contrast, a 76% combined sodium/meglumine formulation has a much higher osmolality of ~2100 mOsm/L and viscosity of ~9.1 cP at 37°C [2]. These values contrast sharply with low-osmolar nonionic agents like Iopamidol 370, which has an osmolality of 870 mOsm/L and a similar viscosity of 9.4 cP at 37°C [3].

Viscosity Osmolality Contrast Media Physical Chemistry Product Specification

Cardiovascular Stability: Meglumine Diatrizoate vs. Metrizamide in Infants

A prospective study in 30 children under 3 years of age compared the cardiovascular effects of the ionic contrast material Meglumine Sodium Diatrizoate with the nonionic, low-osmolality agent Metrizamide. The key finding was that serum osmolality rose significantly following injection of diatrizoate, but not after metrizamide [1]. Furthermore, both left ventricular end-diastolic and end-systolic dimensions increased after diatrizoate injection, whereas with metrizamide, end-diastolic dimension was unchanged and end-systolic dimension fell [1].

Pediatric Cardiology Angiography Hemodynamics Osmolality

Defined Application Scenarios for Meglumine Diatrizoate Based on Comparative Evidence


Gastrointestinal Tract Opacification Where Water-Solubility is Critical

Diatrizoate Meglumine and Diatrizoate Sodium Solution is specifically indicated for radiographic examination of the gastrointestinal (GI) tract (esophagus, stomach, proximal small intestine, and colon) . The defining procurement justification for this application is its water-solubility, which makes it the preferred contrast agent over viscous agents like barium sulfate in scenarios where GI perforation or aspiration is a concern . While its high osmolality of approximately 2150 mOsm/L (for the mixed-salt formulation) can cause dilution and a mild laxative effect, this property is intrinsic to its function and safety in this specific context . This application leverages the compound's physical properties where its high osmolality is an accepted characteristic rather than a comparative disadvantage.

Cerebral Angiography Prioritizing Neurotoxicity Avoidance

For procurement decisions regarding contrast media for cerebral angiography, the pure Meglumine Diatrizoate salt offers a defined advantage over sodium-containing diatrizoate or iothalamate formulations. Evidence from comparative neurotoxicity studies demonstrates that diatrizoate meglumine induces less blood-brain barrier disruption and neurotoxicity than diatrizoate sodium meglumine or iothalamate meglumine . Therefore, when an ionic contrast agent is required for cerebral imaging, the procurement of the meglumine salt of diatrizoate is scientifically supported to minimize the risk of neurological adverse events. This selection is based on the intra-class differentiation in neurotoxicity profiles rather than a comparison with newer nonionic agents.

Cardiac Angiography in Patients with Normal Renal Function as a Cost-Conscious Alternative

Despite the superior safety profile of nonionic low-osmolar contrast media (e.g., iohexol) in reducing nephrotoxicity and adverse reactions , the procurement of Meglumine Diatrizoate for cardiac angiography can be justified in specific cost-constrained settings for patients with normal renal function and low risk profile. The evidence shows that while the nephrotoxicity incidence is significantly higher overall (7% vs. 3% for iohexol), the absolute risk remains relatively low in patients without pre-existing renal insufficiency or diabetes mellitus . In this low-risk cohort, the substantially lower acquisition cost of Meglumine Diatrizoate may outweigh the modestly increased risk of manageable adverse events, making it a viable procurement option in certain healthcare systems. However, this scenario necessitates a rigorous pre-procedural screening protocol to exclude at-risk patients.

Body CT and Digital Subtraction Angiography Where High Osmolality is Tolerable

In body CT and intravenous digital subtraction angiography (DSA), Meglumine Diatrizoate remains a procurement option for facilities where patient throughput and cost are primary considerations and where the patient population is generally low-risk. While evidence shows a 24-percentage point higher adverse reaction rate compared to iohexol (63% vs. 39%), the majority of these are mild discomfort reactions (heat, flushing) . The resulting increase in aborted or repeated studies is relatively small (3.0% vs. 0.7%), and diagnostic image quality is similar for most patients . For DSA in patients with normal renal function, studies have shown that the ionic monomers can be safely used even at high doses without a significant increase in measurable nephrotoxic effects compared to nonionic agents . These data support a selective procurement strategy where Meglumine Diatrizoate is reserved for stable outpatients undergoing routine imaging, while more expensive nonionic agents are prioritized for higher-risk cases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meglumine Diatrizoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.